1-Methoxy-3-(penta-3-yl)benzene
Description
1-Methoxy-3-(penta-3-yl)benzene (CAS: 1365656-08-1, molecular formula: C₁₂H₁₈O, molecular weight: 178.27 g/mol) is a tertiary alkyl aromatic compound featuring a methoxy group at the 1-position and a pentan-3-yl substituent at the 3-position of the benzene ring . It is synthesized via aluminum chloride-mediated activation/methylation of tertiary benzyl alcohols, as demonstrated in Method A (e.g., 71% yield from diethylarylcarbinol 8c) . Key spectral data include:
- ¹H NMR (500 MHz, CDCl₃): δ 7.21 (t, J = 7.7 Hz, 1H), 6.71–6.76 (m, 3H), 3.80 (s, 3H, OCH₃), 2.27–2.31 (m, 1H), 1.66–1.74 (m, 2H), 1.51–1.58 (m, 2H), 0.78 (t, J = 7.4 Hz, 3H) .
- ¹³C NMR (125 MHz, CDCl₃): δ 159.6 (Cq-OCH₃), 147.7 (Cq), 129.0, 120.4, 113.8, 110.7, 55.1 (OCH₃), 49.8, 29.3, 12.3 .
Its methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the ortho and para positions .
Properties
IUPAC Name |
1-methoxy-3-pentan-3-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10(5-2)11-7-6-8-12(9-11)13-3/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPHKJRGXCPQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
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Asymmetric reductive amination :
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Reactants : m-Methoxyacetophenone and chiral amines (e.g., S-phenylethylamine).
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Catalyst system : Tetraalkyl titanate (e.g., tetraisopropyl titanate) with Raney-Ni under H₂ pressure.
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Conditions : 80°C, 3 atm H₂, methanol or tetrahydrofuran solvent.
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Yield : 75–78% after purification.
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Debenzylation :
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Catalyst : 5–20% Pd/C under hydrogen or catalytic transfer hydrogenation (CTH) with ammonium formate.
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Conditions : 60–80°C, 3–30 atm H₂, methanol/isopropanol solvents.
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Optical purity : >99% enantiomeric excess (ee).
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Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce side reactions |
| H₂ Pressure | 3–30 atm | Elevated pressure accelerates debenzylation |
| Solvent Polarity | Methanol > THF | Polar solvents improve catalyst activity |
| Catalyst Loading | 10–20% Pd/C | Balances cost and efficiency |
This method’s robustness stems from the synergistic use of titanium-based catalysts for stereochemical control and Pd/C for efficient debenzylation.
Catalytic Transfer Hydrogenation (CTH)
The same patent highlights CTH as a milder alternative to traditional hydrogenation:
Reaction Design
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Hydrogen donor : Ammonium formate or citric acid.
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Catalyst : 5–20% Pd/C.
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Conditions : 40–80°C, atmospheric pressure, methanol/isopropanol solvent.
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Yield : Comparable to H₂-based methods (75–78%).
Advantages Over Conventional Hydrogenation
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Safety : Eliminates high-pressure H₂ equipment.
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Selectivity : Reduces over-reduction of sensitive functional groups.
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Scalability : Simplified reactor design for industrial applications.
Research from the University of Groningen explores penta-3-yl group introduction via allenic intermediates:
Synthetic Pathway
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Substrate preparation : Phenylacetylene reacts with penta-3-one under palladium catalysis.
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Coupling : Biarylphosphines (SPhos/XPhos) facilitate C–C bond formation.
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Purification : Column chromatography (pentane/ethyl acetate).
Reaction Metrics
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | SPhos/XPhos | 48% yield improvement vs. other ligands |
| Solvent | Pentane | Minimizes polar byproducts |
| Temperature | 25–40°C | Balances reaction rate and selectivity |
This method’s versatility allows modular construction of the penta-3-yl moiety, though yields remain moderate (32–48%).
Comparative Analysis of Methods
| Method | Yield (%) | Optical Purity (% ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 75–78 | >99 | High | Moderate |
| Catalytic Transfer Hydrogenation | 75–78 | >99 | High | High |
| Allene Coupling | 32–48 | N/A | Moderate | Low |
Key Insights :
-
Asymmetric methods dominate for enantioselective synthesis but require chiral auxiliaries.
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CTH offers operational simplicity for industrial-scale production.
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Allene routes provide structural flexibility but need yield optimization.
Chemical Reactions Analysis
1-Methoxy-3-(penta-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups or modify existing ones. Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
1-Methoxy-3-(penta-3-yl)benzene has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical reagent in proteomics studies to investigate protein structures and functions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(penta-3-yl)benzene depends on its specific application. In proteomics research, the compound may interact with proteins through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can help elucidate protein structures and functions.
In medicinal chemistry, the compound’s derivatives may target specific molecular pathways or receptors, leading to therapeutic effects. The exact mechanism of action would depend on the specific derivative and its biological target .
Comparison with Similar Compounds
Key Observations :
- Functional Group Influence: The methoxy group in 1-Methoxy-3-(penta-3-yl)benzene enhances electron density on the aromatic ring compared to non-methoxy analogs like (3-methylpentan-3-yl)benzene, favoring electrophilic substitution . In contrast, the phenol group in 5d introduces acidity (pKa ~10) and hydrogen-bonding capability, altering solubility and reactivity .
- Synthetic Efficiency: Yields vary significantly based on substituent bulk and reaction conditions.
Spectral and Physical Properties
- NMR Shifts : The methoxy group in this compound resonates at δ 3.80 (¹H) and 55.1 (¹³C), consistent with other methoxy-substituted aromatics (e.g., δ 3.83 in 1-Methoxy-3-(phenylethynyl)benzene) .
- Thermal Stability : tert-Alkyl-substituted aromatics generally exhibit higher thermal stability compared to linear alkyl or ethynyl analogs due to reduced steric strain .
Q & A
Q. What are the common synthetic routes for preparing 1-Methoxy-3-(penta-3-yl)benzene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound is typically synthesized via cross-coupling reactions. A validated approach involves:
- Catalytic Coupling : Using aryl halides (e.g., 3-bromo-1-methoxybenzene) with penta-3-yl Grignard reagents in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
- Optimization : Reaction yields are improved by controlling temperature (80–120°C), solvent polarity (THF or Et₂O), and stoichiometry (1:1.3 aryl halide to Grignard reagent). Purification via silica gel chromatography (n-pentane/DCM, 9:1) ensures high purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : ¹H NMR (δ 3.83 ppm for methoxy protons) and ¹³C NMR (δ 55–160 ppm for aromatic and aliphatic carbons) confirm substitution patterns and regiochemistry .
- Mass Spectrometry : GC-MS (e.g., m/z 208 for molecular ion) and collision cross-section (CCS) predictions (140–153 Ų for [M+H]⁺ adducts) validate molecular weight and structural conformation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) are addressed through:
- Dose-Response Analysis : Testing derivatives at varying concentrations (e.g., 10–50 µM) to establish EC₅₀ values .
- Structural-Activity Relationships (SAR) : Modifying substituents (e.g., replacing nitro groups with alkyl chains) to isolate activity mechanisms .
- Comparative Assays : Using standardized cell lines (e.g., HeLa or E. coli ATCC 25922) to ensure reproducibility .
Q. How can computational chemistry predict physicochemical properties like collision cross-section (CCS) values?
Methodological Answer: CCS values, critical for ion mobility spectrometry, are predicted via:
Q. How do substituents (e.g., methoxy vs. nitro groups) influence the reactivity of this compound in electrophilic substitutions?
Methodological Answer:
- Electron-Donating Methoxy Group : Directs electrophiles to the para position via resonance activation, enhancing regioselectivity in nitration or halogenation .
- Steric Effects : Bulky penta-3-yl groups hinder ortho substitution, favoring meta/para pathways. Kinetic studies (e.g., monitoring reaction intermediates via LC-MS) validate mechanistic trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
